molecular formula C26H38Cl2N2O5 B14700678 Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 21263-41-2

Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B14700678
CAS No.: 21263-41-2
M. Wt: 529.5 g/mol
InChI Key: NHTDWQNAKNVSFR-UHFFFAOYSA-N
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Description

Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a propiophenone core, a piperazine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and substitution to introduce the piperazine and ethoxyphenethyl groups. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propiophenone core can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The presence of methoxy groups enhances its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the piperazine ring and additional methoxy group.

    Para-Methoxyamphetamine: Contains a methoxy group and an amphetamine core but differs in its overall structure and pharmacological effects.

    Phenethylamine: A simpler structure with a phenyl ring and an ethylamine side chain.

Uniqueness

Propiophenone, 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its combination of a propiophenone core, piperazine ring, and multiple methoxy groups

Properties

CAS No.

21263-41-2

Molecular Formula

C26H38Cl2N2O5

Molecular Weight

529.5 g/mol

IUPAC Name

3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;dihydrochloride

InChI

InChI=1S/C26H36N2O5.2ClH/c1-5-33-25(17-20-9-7-6-8-10-20)28-15-13-27(14-16-28)12-11-22(29)21-18-23(30-2)26(32-4)24(19-21)31-3;;/h6-10,18-19,25H,5,11-17H2,1-4H3;2*1H

InChI Key

NHTDWQNAKNVSFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Origin of Product

United States

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